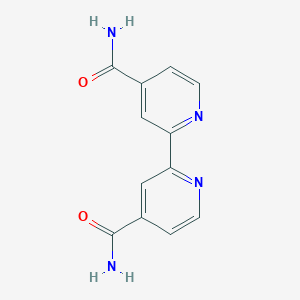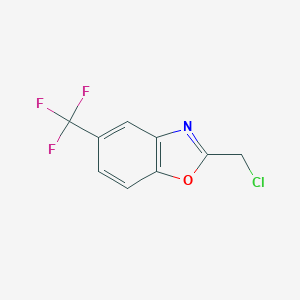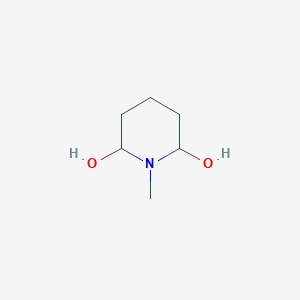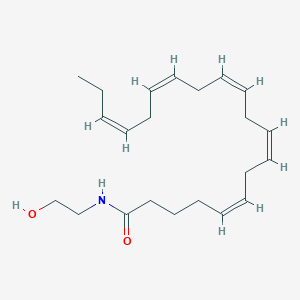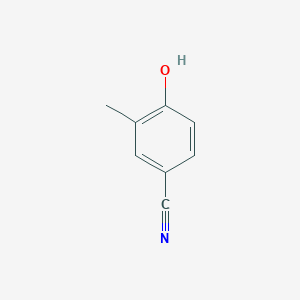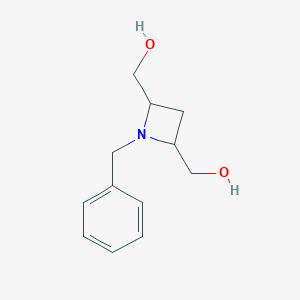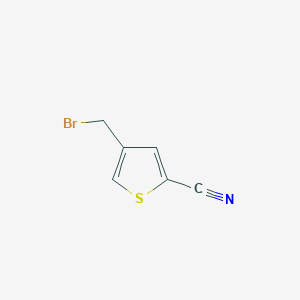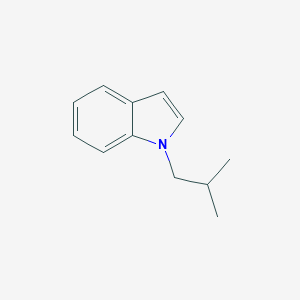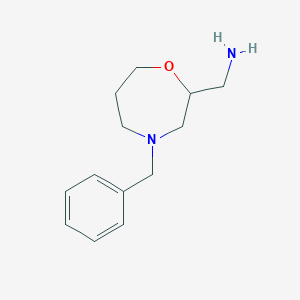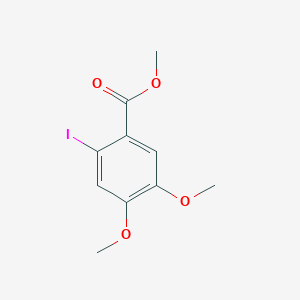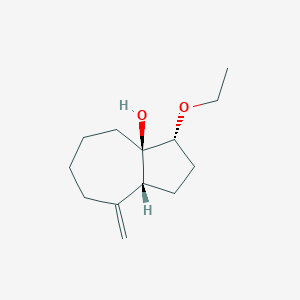
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is a naturally occurring compound that has been studied for its potential application in various scientific fields. This compound has been found to possess unique properties that make it a promising candidate for research in fields such as chemistry, biology, and pharmacology.
Wirkmechanismus
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is not fully understood. However, studies have shown that this compound possesses anti-inflammatory and anti-cancer properties. It is believed that the anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer properties of this compound are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) possesses various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to possess analgesic and anti-nociceptive properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) in lab experiments include its unique properties, its potential as a drug candidate, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and procedures for its synthesis and purification.
Zukünftige Richtungen
There are many future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI). Some potential areas of research include the synthesis of new derivatives of this compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a natural product for use in cosmetics and personal care products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis method of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) involves the use of various chemical reagents and procedures. The most common method for synthesizing this compound involves the reaction of azulene with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The reaction produces a mixture of products, which are then separated and purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) make it a promising candidate for research in various scientific fields. This compound has been studied for its potential application in fields such as chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In biology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
197715-73-4 |
|---|---|
Produktname |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
LTHULHUYOLSIJI-JHJVBQTASA-N |
Isomerische SMILES |
CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Kanonische SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
Synonyme |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



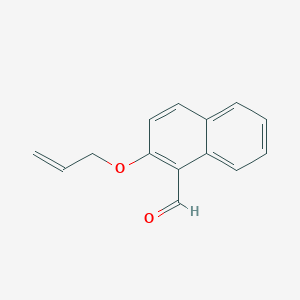
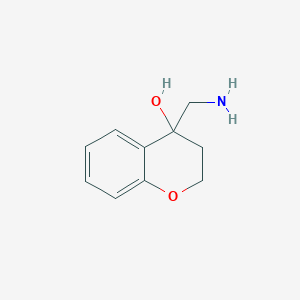
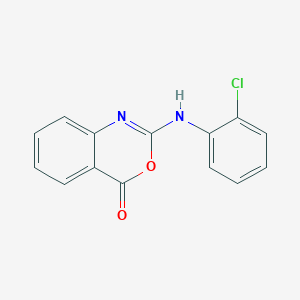
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
